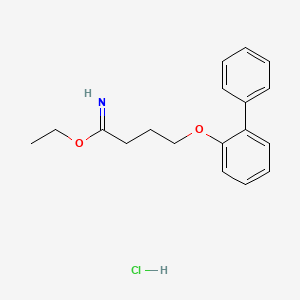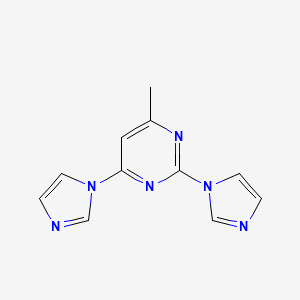![molecular formula C15H23NSi B14279077 1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]- CAS No. 176376-90-2](/img/structure/B14279077.png)
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Alkylation: The indole core undergoes alkylation with a propenyl halide under basic conditions to introduce the propenyl group.
Silylation: The resulting intermediate is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl methyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl methyl group, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Lithium aluminum hydride, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives with saturated side chains.
Substitution Products: Substituted indole derivatives with various functional groups replacing the trimethylsilyl methyl group.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” would depend on its specific application. In general, indole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The propenyl and trimethylsilyl methyl groups may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 2,3-dihydro-1-(2-propenyl)-: Lacks the trimethylsilyl methyl group.
1H-Indole, 2,3-dihydro-3-[(trimethylsilyl)methyl]-: Lacks the propenyl group.
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-methyl-: Has a methyl group instead of a trimethylsilyl methyl group.
Uniqueness
The presence of both the propenyl and trimethylsilyl methyl groups in “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” makes it unique compared to other indole derivatives
Propiedades
Número CAS |
176376-90-2 |
|---|---|
Fórmula molecular |
C15H23NSi |
Peso molecular |
245.43 g/mol |
Nombre IUPAC |
trimethyl-[(1-prop-2-enyl-2,3-dihydroindol-3-yl)methyl]silane |
InChI |
InChI=1S/C15H23NSi/c1-5-10-16-11-13(12-17(2,3)4)14-8-6-7-9-15(14)16/h5-9,13H,1,10-12H2,2-4H3 |
Clave InChI |
KHHODDMAOXOCKZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1CN(C2=CC=CC=C12)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


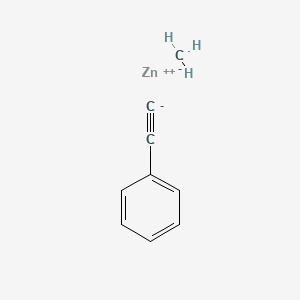
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
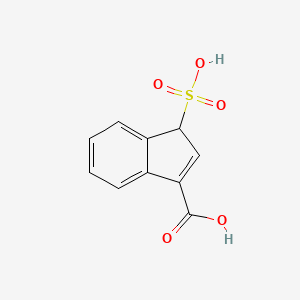

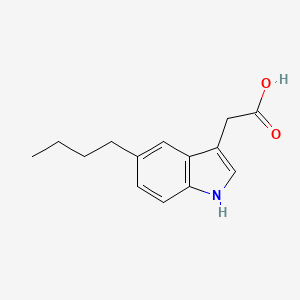
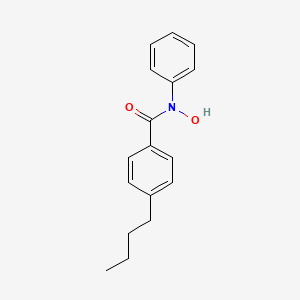
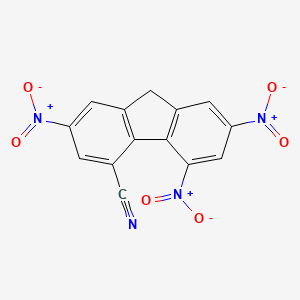
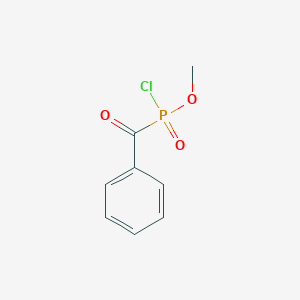
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
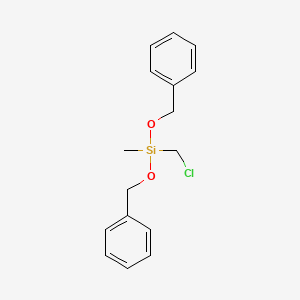
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
